(2,6-Difluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Overview
Description
(2,6-Difluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that features a combination of fluorinated phenyl, pyrimidinyl, oxadiazolyl, and azetidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidinone core, followed by the introduction of the oxadiazole and pyrimidine moieties. The final step usually involves the attachment of the difluorophenyl group. Reaction conditions often include the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The exact methods would depend on the specific requirements of the application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups into the phenyl ring .
Scientific Research Applications
(2,6-Difluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (2,6-Difluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the application. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2,6-Difluorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone derivatives: These compounds share a similar core structure but have different substituents, leading to variations in their properties and applications.
Other azetidinone-based compounds: These include various pharmaceuticals and materials with different functional groups attached to the azetidinone core.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
(2,6-difluorophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N5O2/c17-10-3-1-4-11(18)12(10)16(24)23-7-9(8-23)15-21-14(22-25-15)13-19-5-2-6-20-13/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIISODZKZMFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2F)F)C3=NC(=NO3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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